N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a carboxamide group at position 3 of the pyrazole ring. Key structural elements include:
- 4-fluorophenoxy ethyl substituent: Attached to the pyrazole nitrogen, this group enhances lipophilicity and may influence membrane permeability.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c17-11-3-5-12(6-4-11)22-9-7-18-16(21)14-10-13(19-20-14)15-2-1-8-23-15/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDPGILVJHGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Synthesis of 2-(4-fluorophenoxy)ethylamine: This involves the reaction of 4-fluorophenol with ethylene oxide in the presence of a base.
Formation of 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling 2-(4-fluorophenoxy)ethylamine with 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: It can be used to study the interaction of fluorophenoxy and furan moieties with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings could participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural and functional differences between the target compound and analogues:
Key Structural and Functional Insights
Core Heterocycle Variations: Pyrazole vs. However, pyrazole-based compounds like the target may exhibit better metabolic stability . Oxazole Hybrid (): The oxazole-pyrazole fusion increases conformational rigidity, which could improve target selectivity but reduce solubility .
Substituent Effects: Fluorophenoxy vs. Halogenated Aryl Groups (AM-251): Dichlorophenyl and iodophenyl substituents in AM-251 contribute to high CB1 receptor affinity via hydrophobic and van der Waals interactions, a feature absent in the target compound .
Functional Group Implications: Carboxamide vs. Carbohydrazide: Carbohydrazide derivatives () may exhibit stronger hydrogen-bond donor capacity but reduced stability under physiological conditions compared to carboxamides .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 4-fluorophenoxy ethyl group in the target compound likely enhances logP values, improving blood-brain barrier penetration relative to polar analogues like carbohydrazides.
- Metabolic Stability : Pyrazole cores generally resist oxidative metabolism better than triazoles, suggesting superior in vivo stability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
